molecular formula C22H34O B1253519 Mansumbinone

Mansumbinone

Cat. No. B1253519
M. Wt: 314.5 g/mol
InChI Key: SCVQXPPZHIKYMJ-AQUCMXFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mansumbinone is a natural product found in Commiphora myrrha and Commiphora kua with data available.

Scientific Research Applications

Isolation and Structural Elucidation

The resin of Commiphora kwo, a plant species, has been studied for its chemical constituents. This research led to the isolation of two new compounds, including mansumbinone, which were identified using spectroscopic techniques such as NMR spectroscopy and X-ray analysis. This study highlights the importance of mansumbinone in the field of natural product chemistry and its potential applications in various scientific domains (Dekebo et al., 2002).

Antibacterial Properties

A study investigating the antibacterial properties of compounds isolated from Commiphora molmol (Engl.) found that mansumbinone displayed activity against several strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were in the range of 4–256 µg/ml, indicating its potential as a compound with antibacterial properties (Rahman et al., 2008).

Antiplasmodial Effects

In a search for antiprotozoal natural products, different resins from the Burseraceae family, including myrrh from Commiphora species, were examined. Mansumbinone was one of the compounds isolated and characterized. This research indicates the potential of mansumbinone in antiprotozoal and antiplasmodial applications (Greve et al., 2020).

properties

Product Name

Mansumbinone

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

(5R,8R,9R,10R,13R,14R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H34O/c1-19(2)16-10-14-22(5)17(20(16,3)13-11-18(19)23)9-8-15-7-6-12-21(15,22)4/h6-7,15-17H,8-14H2,1-5H3/t15-,16-,17+,20-,21+,22+/m0/s1

InChI Key

SCVQXPPZHIKYMJ-AQUCMXFHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC=C4)C)C)(C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C

synonyms

mansumbinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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